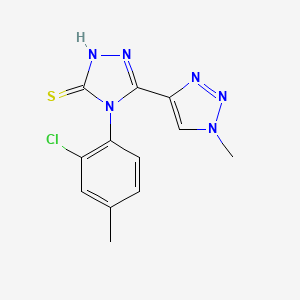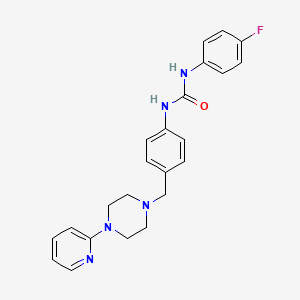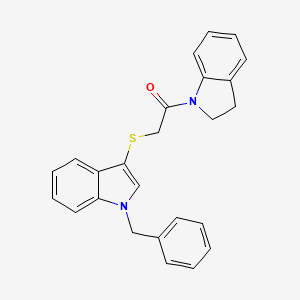
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to possess significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to possess significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Additionally, this compound has been found to possess significant antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione in lab experiments include its potent biological effects, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another potential direction is the development of new synthetic methods for this compound that may improve its potency and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential targets in cellular processes.
Méthodes De Synthèse
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 1-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with an acid to yield this compound.
Applications De Recherche Scientifique
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to have potential applications in scientific research. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been found to possess significant antioxidant and anti-inflammatory activities.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6S/c1-7-3-4-10(8(13)5-7)19-11(15-16-12(19)20)9-6-18(2)17-14-9/h3-6H,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDJIQLUHYWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN(N=N3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)
![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)


![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2409109.png)
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)

